![molecular formula C16H20Cl2N4O B12242226 1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B12242226.png)
1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
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Overview
Description
1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an oxadiazole ring, and a piperazine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is typically synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often involving halogenated intermediates.
Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the oxadiazole-piperazine intermediate, usually through a palladium-catalyzed cross-coupling reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and cellular processes .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound shares the dichlorophenyl and piperazine moieties but lacks the oxadiazole ring, resulting in different chemical properties and biological activities.
1-(2,3-Dichlorophenyl)-3-(2,6-diisopropylphenyl)urea: This compound has a urea group instead of the oxadiazole ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C16H20Cl2N4O |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-[[4-(2,3-dichlorophenyl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H20Cl2N4O/c1-11(2)16-19-14(23-20-16)10-21-6-8-22(9-7-21)13-5-3-4-12(17)15(13)18/h3-5,11H,6-10H2,1-2H3 |
InChI Key |
AHRMRBFDVVSWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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